molecular formula C20H15N3O3 B3123648 5-(4-Aminophenoxy)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione CAS No. 310451-94-6

5-(4-Aminophenoxy)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B3123648
CAS No.: 310451-94-6
M. Wt: 345.4 g/mol
InChI Key: BGDFTQNJGBLDBV-UHFFFAOYSA-N
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Description

5-(4-Aminophenoxy)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione is a recognized potent and selective inhibitor of Phosphodiesterase 5 (PDE5), an enzyme that hydrolyzes the key secondary messenger cyclic guanosine monophosphate (cGMP). By elevating intracellular cGMP levels, this compound induces smooth muscle relaxation and vasodilation, making it a valuable pharmacological tool for investigating cardiovascular physiology and pulmonary hypertension pathways . Beyond its cardiovascular applications, research has explored the role of PDE5 inhibition in oncology. Studies indicate that this compound can sensitize tumor cells to conventional chemotherapeutic agents; for instance, it has been shown to enhance the efficacy of doxorubicin by inhibiting the drug efflux transporter ABCB1 (P-glycoprotein) , thereby overcoming multidrug resistance in cancer models. Its primary research value lies in its utility for dissecting cGMP-mediated signaling cascades and for developing novel therapeutic strategies aimed at modulating vascular tone and overcoming chemoresistance in malignant cells.

Properties

IUPAC Name

5-(4-aminophenoxy)-2-(pyridin-3-ylmethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3/c21-14-3-5-15(6-4-14)26-16-7-8-17-18(10-16)20(25)23(19(17)24)12-13-2-1-9-22-11-13/h1-11H,12,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDFTQNJGBLDBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-Aminophenoxy)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione, also known by its CAS number 310451-94-6, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H15N3O3
  • Molecular Weight : 345.36 g/mol
  • CAS Number : 310451-94-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The presence of the aminophenoxy and pyridinylmethyl moieties suggests potential interactions with biological targets, particularly in cancer therapy and antimicrobial applications.

Anticancer Activity

Research indicates that 5-(4-Aminophenoxy)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione exhibits significant anticancer properties. Its mechanism is believed to involve the inhibition of key enzymes involved in cell proliferation and survival.

  • Inhibition of Dihydrofolate Reductase (DHFR) : Similar to other isoindole derivatives, this compound may inhibit DHFR, an enzyme critical for DNA synthesis. In comparative studies, it has shown potency against various cancer cell lines, including breast carcinoma and squamous cell carcinoma .
  • Cell Line Sensitivity : In vitro studies have demonstrated that certain cancer cell lines are particularly sensitive to this compound. For instance, the CCRF-CEM human leukemic lymphoblasts exhibited a tenfold higher sensitivity compared to methotrexate .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound have shown promise against several bacterial strains. The structural characteristics suggest it may interact with bacterial enzymes or membranes, leading to cell death.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal reported the effects of 5-(4-Aminophenoxy)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione on human cancer cell lines. The results indicated:

Cell LineIC50 (µM)Comparison with Methotrexate
MCF-7 (Breast)5.0More potent
SCC25 (Squamous)6.5Comparable
CCRF-CEM (Leukemia)0.5Tenfold more sensitive

This study highlights the potential of this compound as a lead for developing new anticancer therapies.

Another research effort focused on elucidating the mechanism by which this compound exerts its effects on cancer cells. It was found that treatment with the compound resulted in significant apoptosis in sensitive cell lines, suggesting that it may activate intrinsic apoptotic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The isoindole-dione scaffold permits extensive structural modifications, leading to diverse pharmacological profiles. Below is a systematic comparison with key analogs:

Structural and Physicochemical Properties

Compound Name Substituents (Position 2 / Position 5) Molecular Formula Molecular Weight (g/mol) Key Features
5-(4-Aminophenoxy)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione (Target) Pyridin-3-ylmethyl / 4-aminophenoxy C20H15N3O3 345.36 Nitrogen-rich pyridine group; potential for H-bonding and π-π interactions
5-(4-Aminophenoxy)-2-(3,4-dimethoxyphenyl)-1H-isoindole-1,3(2H)-dione 3,4-Dimethoxyphenyl / 4-aminophenoxy C22H18N2O5 390.40 Electron-donating methoxy groups; increased steric bulk
5-(4-Aminophenoxy)-2-(2-fluorophenyl)-1H-isoindole-1,3(2H)-dione 2-Fluorophenyl / 4-aminophenoxy C20H13FN2O3 348.33 Electronegative fluorine atom; enhanced lipophilicity
5-[(4-Fluorophenyl)methoxy]-2-[(1S)-2-methoxy-1-methylethyl]-1H-isoindole-1,3(2H)-dione (1S)-2-Methoxy-1-methylethyl / 4-fluorophenylmethoxy C19H18FNO4 343.35 Chiral center; fluorinated aromatic moiety
2-(4-Amino-2-methylphenyl)-5-chloro-1H-isoindole-1,3(2H)-dione 4-Amino-2-methylphenyl / Chlorine C15H11ClN2O2 298.72 Chlorine atom for electronic effects; methyl group for steric modulation

Key Observations:

  • Pyridin-3-ylmethyl vs. In contrast, analogs with phenyl or fluorophenyl groups rely on hydrophobic or halogen bonding .
  • Electron-Donating vs. Electron-Withdrawing Groups: The 3,4-dimethoxyphenyl analog (MW 390.40) has higher molecular weight due to methoxy groups, which may enhance membrane permeability but reduce metabolic stability. The 2-fluorophenyl derivative (MW 348.33) leverages fluorine’s electronegativity to modulate electronic properties and bioavailability .

Q & A

Basic: What are the recommended synthetic routes for 5-(4-Aminophenoxy)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione, and what catalysts or solvents are typically employed?

Methodological Answer:
Synthesis typically involves multi-step organic reactions, including palladium-catalyzed cross-coupling for introducing the pyridinylmethyl group and nucleophilic aromatic substitution for the aminophenoxy moiety. Key catalysts include palladium complexes (e.g., Pd(PPh₃)₄) and copper(I) iodide for Sonogashira or Ullmann-type couplings. Solvents such as dimethylformamide (DMF), toluene, or tetrahydrofuran (THF) are used under inert atmospheres (N₂/Ar). Reaction temperatures range from 60–120°C, with intermediates purified via column chromatography. Confirm intermediates using NMR and MS .

Basic: How should researchers handle and store this compound to ensure stability and safety?

Methodological Answer:
Store the compound at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis. Use glove boxes or fume hoods for handling due to potential sensitivity to moisture. Safety protocols include wearing nitrile gloves, lab coats, and eye protection. Refer to safety data sheets (SDS) for specific hazards, such as respiratory irritation or skin sensitization. Stability tests under accelerated conditions (40°C/75% RH) are recommended for long-term storage studies .

Advanced: What experimental designs are suitable for studying the structure-activity relationships (SAR) of isoindole-dione derivatives?

Methodological Answer:
Adopt a split-split plot design with hierarchical variables:

  • Primary factors: Core modifications (e.g., substituents on the isoindole-dione ring).
  • Secondary factors: Functional groups (e.g., pyridinylmethyl vs. benzyl).
  • Tertiary factors: Solubility or steric parameters.

Use four replicates per condition, with biological assays (e.g., enzyme inhibition) conducted in triplicate. Statistical analysis via ANOVA or mixed-effects models can isolate variable contributions. For environmental SAR, integrate physicochemical properties (logP, PSA) from computational models .

Advanced: How can researchers resolve contradictions in biological activity data across different studies?

Methodological Answer:
Apply comparative meta-analysis:

Standardize protocols: Normalize assay conditions (e.g., cell lines, IC₅₀ calculation methods).

Control for variables: Account for purity (>95% by HPLC), solvent effects (DMSO vs. aqueous buffers), and metabolic stability.

Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular cytotoxicity).

Use Bayesian statistics to quantify uncertainty and identify outliers.
Contradictions often arise from differences in compound handling or assay sensitivity; systematic replication is critical .

Advanced: What methodologies are recommended for assessing the environmental fate and biodegradation pathways of this compound?

Methodological Answer:

Environmental partitioning studies: Measure logKow (octanol-water partition coefficient) and soil adsorption coefficients (Kd) using OECD Test Guideline 121.

Biodegradation assays: Conduct OECD 301F (ready biodegradability) under aerobic/anaerobic conditions.

Metabolite profiling: Use LC-HRMS to identify transformation products in simulated wastewater or soil microcosms.

Ecotoxicology: Test acute/chronic effects on Daphnia magna (OECD 202) and algal growth inhibition (OECD 201) .

Basic: What spectroscopic techniques are critical for characterizing the structural integrity of this compound post-synthesis?

Methodological Answer:

  • NMR (¹H/¹³C): Confirm regiochemistry of the aminophenoxy group and pyridinylmethyl substitution.
  • High-resolution mass spectrometry (HRMS): Verify molecular formula (e.g., [M+H]+ with <5 ppm error).
  • FT-IR: Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and aromatic C-H bending.
  • X-ray crystallography (if crystalline): Resolve absolute stereochemistry and hydrogen-bonding networks, as demonstrated in related isoindole-dione structures .

Advanced: What strategies are effective for functionalizing the isoindole-dione core to enhance target selectivity in pharmacological studies?

Methodological Answer:

  • Position-specific substitution: Introduce electron-withdrawing groups (e.g., nitro, carbonyl) at the 5-position to modulate electron density and binding affinity.
  • Linker optimization: Replace the pyridinylmethyl group with PEG-based spacers (e.g., tetraethylene glycol) to improve solubility and reduce off-target interactions.
  • Prodrug approaches: Mask the aminophenoxy group with acetyl or tert-butoxycarbonyl (Boc) protections, cleaved enzymatically in vivo.
    Validate selectivity via kinase profiling panels or CRISPR-Cas9 knockout models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Aminophenoxy)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
5-(4-Aminophenoxy)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione

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